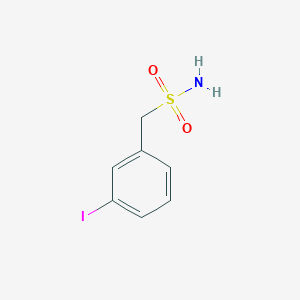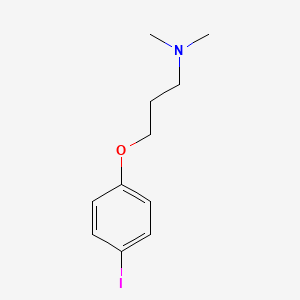
3-(4-iodophenoxy)-N,N-dimethylpropan-1-amine
Overview
Description
3-(4-iodophenoxy)-N,N-dimethylpropan-1-amine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a larger collection of screening compounds, fragments, and macrocycles used in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodophenoxy)-N,N-dimethylpropan-1-amine involves specific reaction conditions and reagents. Detailed synthetic routes and experimental outcomes can be found on specialized chemical databases. Typically, the synthesis involves multiple steps, including the formation of intermediate compounds, followed by purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are often scaled-up versions of laboratory procedures, with additional steps for quality control and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-iodophenoxy)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield a variety of substituted compounds.
Scientific Research Applications
3-(4-iodophenoxy)-N,N-dimethylpropan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-iodophenoxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact mechanism can be elucidated through computational methods and experimental studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-iodophenoxy)-N,N-dimethylpropan-1-amine can be found in chemical databases and include other screening compounds, fragments, and macrocycles . These compounds may share structural similarities or functional groups.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of properties, such as its reactivity, stability, and potential applications. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H16INO |
|---|---|
Molecular Weight |
305.15 g/mol |
IUPAC Name |
3-(4-iodophenoxy)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H16INO/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
ILWIADBQRLSUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1'H-[1,3'-bipyrrole]-2'-carboxylate](/img/structure/B8748020.png)

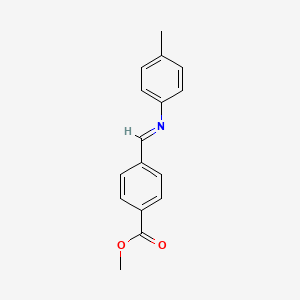
![4-[(Methylsulfonyl)amino]benzoyl chloride](/img/structure/B8748038.png)
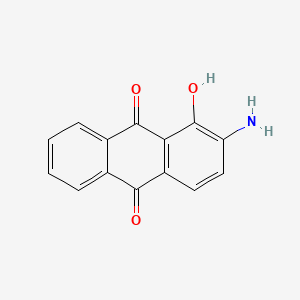
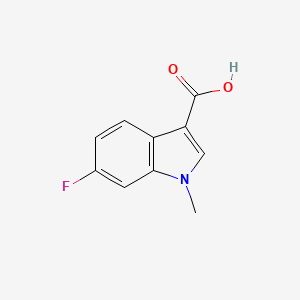
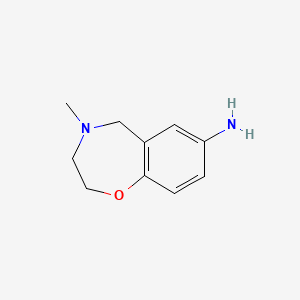
![1-(2-amino-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B8748065.png)

![[3-(Acetyloxy)phenyl]acetic acid](/img/structure/B8748088.png)
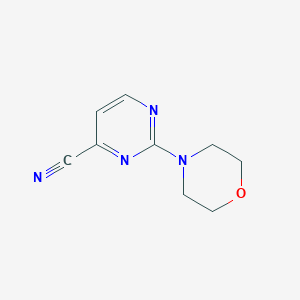
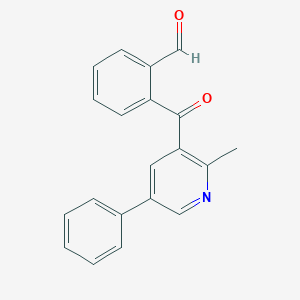
![2-[(6-Chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B8748106.png)
